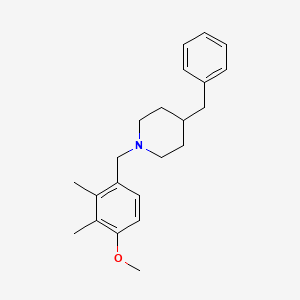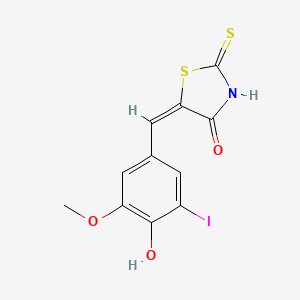![molecular formula C22H31N3O2 B6045856 2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EBP or EBP-50, and it belongs to the class of piperazine derivatives. EBP-50 has been studied for its ability to modulate the activity of certain neurotransmitters, which makes it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of EBP-50 is not fully understood, but it is believed to involve the modulation of neurotransmitter activity. EBP-50 has been shown to bind to dopamine and serotonin receptors, which can lead to changes in the activity of these neurotransmitters. EBP-50 has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
EBP-50 has been shown to have a variety of biochemical and physiological effects. Studies have shown that EBP-50 can modulate the activity of dopamine and serotonin receptors, which can lead to changes in neurotransmitter release and uptake. EBP-50 has also been shown to have an effect on the GABAergic system, which can lead to changes in anxiety and mood. Additionally, EBP-50 has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
EBP-50 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. EBP-50 has also been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, there are also limitations to working with EBP-50. It can be difficult to obtain high yields of pure EBP-50, and the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on EBP-50. One area of research is the development of more efficient synthesis methods for EBP-50. Another area of research is the study of EBP-50 in animal models of neurological disorders, which can provide valuable information on its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of EBP-50 and its biochemical and physiological effects. Overall, EBP-50 is a promising compound that has the potential to be a valuable tool in the treatment of various neurological disorders.
合成法
The synthesis of EBP-50 involves a multistep process that has been described in detail in scientific literature. The first step involves the reaction of 4-ethoxybenzyl chloride with 2-piperazineethanol in the presence of a base catalyst. The resulting intermediate is then reacted with 6-methyl-2-pyridinemethanol to form EBP-50. The purity of the final product can be improved through various purification techniques, including column chromatography and recrystallization.
科学的研究の応用
EBP-50 has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of schizophrenia. Studies have shown that EBP-50 can modulate the activity of dopamine and serotonin receptors, which are implicated in the pathogenesis of schizophrenia. EBP-50 has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.
特性
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-3-27-22-9-7-19(8-10-22)15-25-13-12-24(17-21(25)11-14-26)16-20-6-4-5-18(2)23-20/h4-10,21,26H,3,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUFEQNODLVORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(4-Ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6045773.png)
![1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6045774.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)
![8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6045791.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)

![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B6045807.png)

![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)

![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)